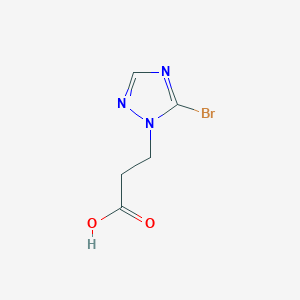

3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid is a chemical compound that belongs to the family of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and material science. The presence of the bromo group and the triazole ring in its structure makes it a versatile compound for various chemical reactions and applications.

Wirkmechanismus

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid may also interact with various biological targets.

Mode of Action

It’s known that similar compounds can interact with their targets, leading to a variety of biological activities . It’s plausible that this compound acts in a similar manner.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

It’s known that similar compounds can exhibit a range of biological activities , suggesting that this compound may have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s used in agriculture as an intermediate for fungicides, insecticides, or herbicides, and it can effectively control the growth and reproduction of pathogens and pests . Therefore, factors such as temperature, pH, and presence of other chemicals could potentially impact its effectiveness.

Biochemische Analyse

Biochemical Properties

The exact biochemical properties of 3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid are not well-documented in the literature. Triazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . For instance, some triazole derivatives have been found to inhibit kinases , which are enzymes that play crucial roles in signal transduction pathways within cells .

Cellular Effects

The specific cellular effects of this compound are not well-known. It’s worth noting that triazole derivatives have been reported to exhibit a variety of effects on cells. For example, some triazole derivatives have been found to inhibit cell proliferation, suggesting potential anti-cancer properties .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Triazole derivatives have been reported to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid typically involves the alkylation of 5-bromo-1H-1,2,4-triazole with a suitable propanoic acid derivative. One common method is the reaction of 5-bromo-1H-1,2,4-triazole with 3-bromopropanoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions, although these are less common.

Coupling Reactions: The compound can be used in coupling reactions to form larger molecules, especially in the synthesis of pharmaceuticals and agrochemicals.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO at moderate to high temperatures.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used, depending on the desired transformation.

Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids are common.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce complex organic molecules with potential biological activity .

Wissenschaftliche Forschungsanwendungen

3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, including antifungal, antibacterial, and anticancer agents.

Agriculture: The compound is used in the development of agrochemicals such as herbicides and fungicides.

Material Science: It is employed in the synthesis of polymers and other materials with specific properties, such as conductivity or fluorescence.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-bromo-1-methyl-1,2,4-triazole

- 3,5-dibromo-1H-1,2,4-triazole

- 3-(2-bromo-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid

Uniqueness

3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid is unique due to the presence of both the bromo group and the propanoic acid moiety. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Biologische Aktivität

3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid is a compound belonging to the 1,2,4-triazole family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry, agriculture, and material sciences due to its potential applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

Structure and Composition

This compound has the chemical formula C5H6BrN3O2 and is characterized by the presence of a bromo group attached to a triazole ring. This unique structure facilitates various biochemical interactions that can influence its biological activity.

Interaction with Biomolecules

Triazole derivatives are known to interact with numerous enzymes and proteins. Although specific interactions of this compound have not been extensively documented, it is hypothesized that similar compounds exhibit effects such as enzyme inhibition or activation and modulation of gene expression .

Anticancer Properties

Research indicates that some triazole derivatives may inhibit cell proliferation, suggesting potential anticancer properties. For instance, studies have shown that certain triazole compounds can induce apoptosis in cancer cells through various pathways . The specific cellular effects of this compound remain largely unexplored but may align with these findings.

Anti-inflammatory Activity

The potential anti-inflammatory effects of triazole derivatives have also been investigated. Compounds in this class may inhibit pathways involved in inflammatory responses, making them candidates for treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Enzyme Inhibition

The molecular mechanisms through which this compound exerts its effects are not fully understood. However, it is believed that triazoles can bind to specific enzyme active sites or alter protein conformation, leading to changes in activity .

Gene Expression Modulation

Triazoles may also influence gene expression by interacting with transcription factors or other regulatory proteins. This interaction could lead to altered cellular responses and contribute to the compound's biological effects .

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as a building block for synthesizing pharmaceuticals targeting various diseases. Its derivatives have shown promise as antifungal and antibacterial agents .

Agricultural Uses

The compound's role in developing agrochemicals such as herbicides and fungicides highlights its versatility beyond medicinal applications. Triazoles are known for their effectiveness in controlling plant pathogens and enhancing crop yields .

Comparative Studies

Comparative studies involving similar compounds reveal that this compound has unique properties due to its specific structural features. For example:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 3-bromo-1-methyl-1,2,4-triazole | Antifungal | Less effective than 3-(5-bromo...) |

| 3-(2-bromo-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid | Antibacterial | Similar mechanism but different efficacy |

These comparisons underscore the importance of structural variations in determining biological activity.

Eigenschaften

IUPAC Name |

3-(5-bromo-1,2,4-triazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2/c6-5-7-3-8-9(5)2-1-4(10)11/h3H,1-2H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLWWHMPZVZCIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=N1)Br)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.